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Abstract
Edratide (TV-4710) is a novel synthetic peptide developed for the treatment of systemic lupus

erythematosus (SLE). It is a 19-amino acid peptide based on the complementarity-determining

region 1 (CDR1) of a human anti-DNA monoclonal antibody.[1][2] The development of Edratide
stems from research conducted by Professor Edna Mozes at the Weizmann Institute of

Science in Israel and was further developed by Teva Pharmaceutical Industries.[2] This

document provides a comprehensive technical overview of the discovery, mechanism of action,

preclinical and clinical development of Edratide.

Introduction: The Rationale for Edratide in SLE
Systemic lupus erythematosus is a complex autoimmune disease characterized by the

production of autoantibodies, particularly anti-DNA antibodies, and a dysregulation of the

immune system involving T and B cells, cytokines, and apoptosis.[1][3] Edratide was designed

as a tolerogenic peptide to specifically modulate the immune response in SLE.[3][4] Its

sequence is derived from the CDR1 of a pathogenic human anti-DNA monoclonal antibody

bearing the 16/6 idiotype, which has been found to have clinical relevance in SLE patients.[2]

Amino Acid Sequence: H-G-Y-Y-W-S-W-I-R-Q-P-P-G-K-G-E-E-W-I-G[5]
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Edratide exerts its immunomodulatory effects through a multi-faceted mechanism that leads to

the downregulation of SLE-associated autoreactive T and B cells.[1][5] Preclinical and clinical

studies suggest that Edratide's therapeutic effects are mediated by:

Cytokine Modulation: Edratide has been shown to down-regulate the mRNA expression of

pro-inflammatory cytokines including IL-1β, TNF-α, IFN-γ, and IL-10, as well as the B-

lymphocyte stimulator (BLyS).[3][4] Conversely, it up-regulates the expression of the

immunosuppressive cytokine TGF-β.[3][4]

Induction of Regulatory T-cells (Tregs): Treatment with Edratide leads to an up-regulation of

FoxP3, a key transcription factor for the development and function of Tregs.[3][4]

Regulation of Apoptosis: Edratide influences apoptosis-related pathways by down-regulating

the expression of the pro-apoptotic molecules caspase-3 and caspase-8, and up-regulating

the anti-apoptotic molecule Bcl-xL.[4][6]

The proposed signaling pathway for Edratide's action is depicted in the following diagram:
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Proposed Signaling Pathway of Edratide in Immune Modulation
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Caption: Proposed Signaling Pathway of Edratide in Immune Modulation.
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Preclinical Development
Edratide has been evaluated in several relevant in-vitro and in-vivo models for lupus.[2]

In Vivo Studies in Murine Models
In (NZB x NZW)F1 mice, a well-established model for SLE, treatment with Edratide
demonstrated significant therapeutic effects:

Reduction of Kidney Damage: Edratide treatment significantly reduced immune complex

deposits in the kidneys and improved proteinuria and leucopenia.[5]

Modulation of Autoantibodies: The treatment led to a downregulation of anti-dsDNA-specific

antibodies.[5]

Gene Expression Profiling: DNA microarray analysis of spleen cells from treated mice

showed that Edratide restored the expression of numerous genes to levels comparable to

healthy controls.[7] Specifically, it up-regulated RNA transcripts of Tnfsf4, Il5ra, Zbtb20, and

Nid1, and down-regulated transcripts of Tfpi and S100a8.[7]

In Vivo Studies in a Porcine Model
In a large animal (porcine) model, administration of Edratide resulted in an improvement in

clinical SLE-related manifestations.[5] This was associated with reduced gene expression of

pathogenic cytokines (IL-10, TNFα, IFN-γ, and IL-1β) and an elevation in the expression of

TGF-β, the anti-apoptotic molecule Bcl-xL, and the suppressive master gene, Foxp3.[5]

Clinical Development
Edratide has undergone Phase I and Phase II clinical trials.[2] The most significant study is the

Phase II PRELUDE trial.

The PRELUDE Study (Phase II)
The PRELUDE study (NCT00203151) was a multinational, multicenter, randomized, double-

blind, placebo-controlled trial designed to assess the efficacy, tolerability, and safety of

Edratide in patients with mild-to-moderate SLE.[1][8]
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Study Design:

Participants: 340 patients with active SLE (SLEDAI-2K score of 6-12).[1][9]

Treatment Arms: Patients were randomized in a 1:1:1:1 ratio to receive weekly subcutaneous

injections of:

0.5 mg Edratide

1.0 mg Edratide

2.5 mg Edratide

Placebo[1][5]

Duration: 26 weeks of treatment.[2]

The workflow of the PRELUDE clinical trial is illustrated below:
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PRELUDE (Phase II) Clinical Trial Workflow
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Caption: PRELUDE (Phase II) Clinical Trial Workflow.

Results:
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Edratide was found to be safe and well-tolerated.[1][2] However, the study did not meet its

primary endpoints based on the Systemic Lupus Erythematosus Disease Activity Index 2000

(SLEDAI-2K).[1][9]

Despite failing to meet the primary endpoints, some encouraging results were observed in the

secondary endpoints:

BILAG Responder Index: The British Isles Lupus Assessment Group (BILAG) Responder

Index, a secondary endpoint, was met in the 0.5 mg Edratide group.[1][9]

Subgroup Analysis: Post-hoc analyses showed that the positive effect of the 0.5 mg dose on

the BILAG score was also observed in several subgroups, including patients on low or no

steroids and those who were seropositive.[9]

Quantitative Summary of Key PRELUDE Trial Results

Endpoint
0.5 mg
Edratide

1.0 mg
Edratide

2.5 mg
Edratide

Placebo
p-value (0.5
mg vs
Placebo)

BILAG

Responder

Index (ITT

Cohort)

40% Trend Trend - 0.03[9][10]

Medicinal

Flare (ITT

Cohort)

17% - - 29% 0.039[9]

Composite

SLE

Responder

Index (cSRI)

34% - - 20% 0.058[9]

Experimental Protocols
Gene Expression Analysis in Human PBMCs
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Objective: To determine the effect of Edratide on the gene expression of peripheral blood

mononuclear cells (PBMCs) from lupus patients.[3][4]

Methodology:

Sample Collection: PBMCs were isolated from patients treated with Edratide or placebo

for 26 weeks.[3][4]

RNA Extraction: Total RNA was extracted from the PBMCs.

Quantitative Real-Time PCR: The mRNA expression levels of target genes (e.g., IL-1β,

TNF-α, IFN-γ, IL-10, BLyS, caspase-3, caspase-8, TGF-β, FoxP3) were quantified using

real-time reverse transcription polymerase chain reaction (RT-PCR).[3][4]

Murine Model of SLE
Objective: To evaluate the in vivo efficacy of Edratide in a spontaneous mouse model of

lupus.

Methodology:

Animal Model: (NZB x NZW)F1 mice were used.

Treatment: Mice with established lupus were treated with Edratide (e.g., 50 μ g/mouse ,

subcutaneously, weekly for 10 weeks) or a vehicle control.[6]

Efficacy Assessment:

Proteinuria: Urine protein levels were monitored regularly.

Serology: Serum levels of anti-dsDNA antibodies were measured by ELISA.

Histopathology: Kidneys were examined for immune complex deposition by

immunofluorescence staining.

Gene Expression: Spleen cells were harvested for RNA extraction and analysis of gene

expression by DNA microarray and real-time RT-PCR.[7]
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Conclusion and Future Directions
Edratide is a novel, synthetic peptide with a well-defined mechanism of action that targets key

pathways in the pathophysiology of SLE. While the Phase II PRELUDE trial did not meet its

primary endpoints, the favorable safety profile and positive signals in secondary endpoints,

particularly with the 0.5 mg dose, suggest a potential therapeutic benefit.[5][11] Researchers

have noted that the 6-month duration of the trial may have been insufficient to demonstrate the

full efficacy of an SLE-modifying agent, and that longer-term studies are warranted.[1] Future

clinical development of Edratide will likely involve longer trial durations, the use of composite

primary endpoints that include the BILAG index, and a focus on specific patient populations

who may derive the most benefit.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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